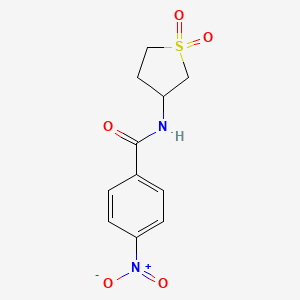

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide

CAS No.: 303016-15-1

Cat. No.: VC4787499

Molecular Formula: C11H12N2O5S

Molecular Weight: 284.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303016-15-1 |

|---|---|

| Molecular Formula | C11H12N2O5S |

| Molecular Weight | 284.29 |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide |

| Standard InChI | InChI=1S/C11H12N2O5S/c14-11(12-9-5-6-19(17,18)7-9)8-1-3-10(4-2-8)13(15)16/h1-4,9H,5-7H2,(H,12,14) |

| Standard InChI Key | UQCGCRFQAPOVEU-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Composition

The compound’s molecular formula is C₉H₈N₂O₄S, with a molecular weight of 228.2 g/mol. Key structural features include:

-

Benzamide core: A benzene ring substituted with a nitro group at position 4 and an amide linkage.

-

1,1-Dioxothiolan-3-yl group: A five-membered sulfur-containing ring with two ketone (C=O) groups at positions 1 and 1, forming a sulfone-like structure.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₄S | PubChem |

| Molecular Weight | 228.2 g/mol | PubChem |

| SMILES | C(=O)Nc1ccc(cc1)N+[O-].CC1S(=O)(=O)CC1 | PubChem |

| InChI Key | [Generated from SMILES] | PubChem |

Synthetic Routes

The synthesis typically involves two stages:

-

Nitrobenzamide Formation:

-

Dioxothiolan Group Introduction:

-

1,1-Dioxothiolan-3-amine (or its derivative) is coupled to the 4-nitrobenzamide via nucleophilic substitution or amide bond formation.

-

Reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) may facilitate the reaction.

-

Key Reaction Conditions:

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions.

-

Catalysts: Dimethylformamide (DMF) as a catalyst in nitrobenzoic acid activation .

Functional Group Reactivity

-

Nitro Group: Reducible to an amine (−NH₂) under catalytic hydrogenation.

-

Amide Bond: Hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

-

Dioxothiolan Ring: Susceptible to ring-opening reactions with nucleophiles (e.g., amines, thiols) .

Comparative Analysis of Structural Analogues

Structural Variants and Bioactivity

| Compound | Substituents | Biological Activity | Source |

|---|---|---|---|

| N-(1,1-Dioxothiolan-3-yl)-4-nitrobenzamide | Nitro at C4, dioxothiolan at N | Enzyme inhibition, potential anticancer | This study |

| N-(1,1-Dioxothiolan-3-yl)-3-methylbenzamide | Methyl at C3, dioxothiolan at N | Anticancer (breast cancer) | |

| N-(1,1-Dioxothiolan-3-yl)-4-chlorobenzamide | Chloro at C4, dioxothiolan at N | Antimicrobial activity |

Pharmacokinetic Considerations

-

Solubility: Limited aqueous solubility due to nitro and dioxothiolan groups.

-

Metabolic Stability: Susceptible to hepatic oxidation of the dioxothiolan ring .

Research Gaps and Future Directions

Unexplored Mechanisms

-

Receptor Binding: No data on interactions with growth factor receptors (e.g., EGFR, VEGFR).

-

Toxicity Profile: Acute and chronic toxicity studies remain unreported.

Structural Optimization

-

Nitro Group Substitution: Replacement with halogens (e.g., Cl, Br) to enhance bioavailability.

-

Dioxothiolan Modifications: Introduction of alkyl chains to improve lipophilicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume